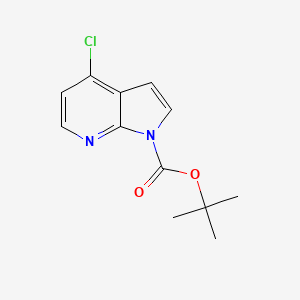

1-Boc-4-chloro-7-azaindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Boc-4-chloro-7-azaindole typically involves the protection of the nitrogen atom in 7-azaindole with a tert-butoxycarbonyl (Boc) group, followed by chlorination at the 4-position. One common method involves the use of 4-chloro-1H-pyrrolo[2,3-b]pyridine as a starting material, which undergoes a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-Boc-4-chloro-7-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Aplicaciones Científicas De Investigación

Kinase Inhibition

The azaindole framework, including derivatives like 1-Boc-4-chloro-7-azaindole, has been increasingly recognized for its potential as kinase inhibitors. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is often linked to diseases such as cancer.

- Mechanism of Action : The azaindole core allows for modulation of lipophilicity and target binding, enhancing the selectivity and efficacy of inhibitors against specific kinases .

- Case Studies :

- A study identified several 7-azaindole derivatives that exhibited potent inhibitory activity against insulin receptor kinase (IRK) and other kinases, with IC50 values in the nanomolar range .

- Another investigation highlighted the effectiveness of 7-azaindole derivatives in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antiviral Activity

Recent research has also highlighted the antiviral properties of this compound derivatives, particularly against SARS-CoV-2.

- Mechanism of Action : Compounds derived from 7-azaindoles have been shown to interact with the S1 receptor-binding domain (RBD) of the spike protein on SARS-CoV-2, effectively blocking its interaction with the human ACE2 receptor .

- Case Studies :

- The compound G7a, a derivative of 7-azaindole, was identified as a hit in high-throughput screening for antiviral activity, demonstrating significant binding affinity to S1-RBD-hACE2 .

- Further modifications to enhance binding led to compounds exhibiting improved antiviral efficacy with low cytotoxicity against human cell lines .

Cancer Treatment

The potential of this compound in oncology is substantial due to its ability to inhibit pathways involved in tumor growth and proliferation.

- Mechanism of Action : The structural characteristics of azaindoles allow them to effectively inhibit various kinases implicated in cancer progression, such as PIM2 and PI3K .

- Case Studies :

Data Summary and Insights

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Mechanism/Target | Key Findings/IC50 Values |

|---|---|---|

| Kinase Inhibition | IRK, CDKs | IC50 values as low as 55 nM |

| Antiviral Activity | S1-RBD-hACE2 interaction | EC50 = 9.08 μM |

| Cancer Treatment | PIM2, PI3K inhibition | Effective against glioblastoma |

Mecanismo De Acción

The mechanism of action of 1-Boc-4-chloro-7-azaindole derivatives often involves the inhibition of specific protein kinases. These compounds bind to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to substrate proteins. This inhibition disrupts signal transduction pathways that regulate cell growth, differentiation, and apoptosis .

Comparación Con Compuestos Similares

1-Boc-4-chloro-7-azaindole can be compared with other 7-azaindole derivatives, such as:

4-chloro-7-azaindole: Lacks the Boc protection group, making it more reactive in certain chemical reactions.

5-bromo-7-azaindole: Substituted at the 5-position with a bromine atom, offering different reactivity and potential biological activities.

The uniqueness of this compound lies in its Boc protection, which provides stability and selectivity in synthetic applications.

Actividad Biológica

1-Boc-4-chloro-7-azaindole is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its role as an inhibitor of specific protein kinases involved in various cellular processes. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in research.

Primary Target:

The primary target of this compound is the Tyrosine Protein Kinase SRC , a critical enzyme involved in signaling pathways that regulate cell growth and division.

Mode of Action:

this compound inhibits SRC kinase by interacting with its active site, thereby preventing substrate binding and catalytic activity. This inhibition leads to a disruption in signaling pathways that are essential for cancer cell proliferation.

Biochemical Pathways Affected:

The inhibition of SRC kinase by this compound affects several biochemical pathways, notably those involved in:

- Cell Growth and Proliferation: By disrupting signaling pathways, the compound significantly reduces cancer cell proliferation.

- Cell Cycle Regulation: It modulates the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound influences its bioavailability and efficacy. Factors such as pH, temperature, and the presence of other molecules can affect the compound's stability and ability to reach its target.

Cellular Effects

This compound has been shown to influence various cellular processes:

- Cell Signaling: It modulates key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation.

- Gene Expression: The compound can alter gene expression profiles in treated cells, affecting numerous genes involved in apoptosis and cell cycle regulation .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound derivatives in therapeutic applications:

- Antiviral Activity: A study demonstrated that derivatives of 7-azaindole exhibited antiviral properties against SARS-CoV-2 by inhibiting the interaction between the virus's spike protein (S1-RBD) and human ACE2 receptor. The modification of substituents on the azaindole scaffold significantly enhanced antiviral activity while maintaining low cytotoxicity .

- Anticancer Properties: Research has shown that compounds related to this compound exhibit significant anticancer effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, specific derivatives demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-chloro-7-azaindole | Lacks Boc protection; more reactive | Higher reactivity but less selectivity |

| 5-bromo-7-azaindole | Bromine substitution at 5-position | Different reactivity; potential for varied biological activities |

| 1-Boc derivatives | Enhanced stability and selectivity | Improved pharmacokinetic properties |

Propiedades

IUPAC Name |

tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILMPLDZXMKZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.